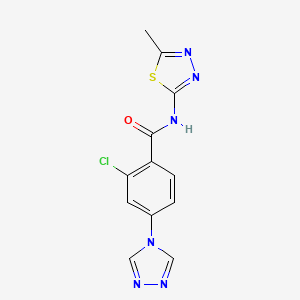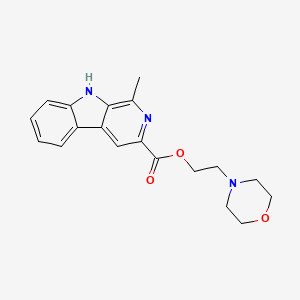
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide, also known as A-366, is a novel and potent selective inhibitor of histone methyltransferase G9a. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
作用機序
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide selectively inhibits the histone methyltransferase G9a, which is involved in the methylation of histone H3 at lysine 9 (H3K9). This leads to the downregulation of genes involved in cell proliferation and survival, resulting in the inhibition of cancer cell growth. N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has also been shown to inhibit the expression of cancer stem cell markers, which are responsible for tumor initiation and resistance to chemotherapy.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has been shown to have several biochemical and physiological effects. It inhibits the methylation of H3K9, leading to the downregulation of genes involved in cell proliferation and survival. N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide also inhibits the expression of cancer stem cell markers, which are responsible for tumor initiation and resistance to chemotherapy. In addition, N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has been shown to induce apoptosis and cell cycle arrest in cancer cells.
実験室実験の利点と制限
One of the advantages of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide is its selectivity for G9a, which minimizes off-target effects. It also has good potency and can be used at low concentrations. However, N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has poor solubility in water, which can make it difficult to work with in some experiments. In addition, N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has not been extensively tested in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for the study of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide. One area of research is the development of more potent and selective inhibitors of G9a. Another area of research is the investigation of the pharmacokinetic properties of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide and its potential use in vivo. In addition, the role of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide in other diseases, such as neurological disorders, should be explored. Finally, the combination of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide with other anticancer agents should be investigated to determine if it can enhance their efficacy.
合成法
The synthesis of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide involves a multi-step process that starts with the reaction of 1,2,3,4-tetrahydroisoquinoline with ethyl bromoacetate to produce the corresponding ester. This is followed by a series of reactions, including reduction, alkylation, and cyclization, to yield the final product. The overall yield of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide is around 10%, and the purity can be improved by recrystallization.
科学的研究の応用
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
特性
IUPAC Name |
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-10-9-19-17(20)16-6-5-15(22-16)14-4-2-3-12-11-18-8-7-13(12)14/h2-6,18H,7-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWJIYILEYBNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(O1)C2=CC=CC3=C2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-tert-butyl-N-[1-(methoxymethyl)propyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5461529.png)
![2-(benzylthio)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B5461537.png)


![{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461572.png)
![N-[1-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5461581.png)
![N-[1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5461587.png)
![N-benzyl-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B5461594.png)
![2-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5461604.png)
![4-benzyl-5-[1-(cyclopropylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5461608.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5461617.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(1-methylcyclopropyl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5461620.png)

![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5461625.png)